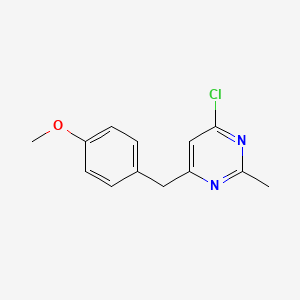

4-Chloro-6-(4-methoxybenzyl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-[(4-methoxyphenyl)methyl]-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-9-15-11(8-13(14)16-9)7-10-3-5-12(17-2)6-4-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGWALYBIFKOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(4-methoxybenzyl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a chloro group and a methoxybenzyl moiety. This structural configuration is crucial for its biological activity, influencing how the compound interacts with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and phosphodiesterase (PDE). For instance, it exhibits potent inhibition against COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Cell Signaling Modulation : By inhibiting PDEs, this compound increases levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in cellular signaling pathways. These changes can lead to altered gene expression patterns associated with inflammation and cell proliferation .

Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have demonstrated its ability to suppress COX-2 activity effectively. The following table summarizes key findings on its anti-inflammatory effects:

| Study | IC50 (µM) | Target | Comparison |

|---|---|---|---|

| 0.04 ± 0.01 | COX-2 | Comparable to celecoxib | |

| 0.126 | MDA-MB-231 cells | Stronger than 5-Fluorouracil |

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent. It was tested against various cancer cell lines, including triple-negative breast cancer (TNBC), where it exhibited selective cytotoxicity:

- MDA-MB-231 Cell Line : The compound showed an IC50 value of approximately 0.126 µM, indicating potent growth inhibition .

- Selectivity Index : It demonstrated a significant selectivity index over non-cancerous cell lines, suggesting a favorable therapeutic window for targeting cancer cells while sparing normal tissues .

Case Studies

- Inflammatory Models : In animal models of inflammation, administration of this compound resulted in significant reductions in edema and inflammatory markers, supporting its potential use in treating inflammatory diseases .

- Cancer Metastasis Inhibition : In vivo studies involving BALB/c nude mice inoculated with MDA-MB-231 cells showed that treatment with the compound inhibited lung metastasis more effectively than known therapies, highlighting its potential as an anti-metastatic agent .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates good oral bioavailability and stability in plasma. Toxicity studies have demonstrated a favorable safety profile at therapeutic doses, making it a candidate for further clinical development .

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Research indicates that derivatives of pyrimidine compounds, including 4-Chloro-6-(4-methoxybenzyl)-2-methylpyrimidine, can serve as effective anticancer agents. The compound's structure allows it to interact with specific molecular targets associated with cancer cell proliferation. For instance, studies have shown that certain pyrimidine derivatives can inhibit enzymes involved in tumor growth, making them valuable in the development of new cancer therapies .

Diabetes Management

The compound is also being investigated for its potential use in diabetes management. Similar pyrimidine derivatives have been utilized as intermediates in the synthesis of drugs aimed at regulating blood sugar levels. The mechanism often involves the modulation of insulin signaling pathways, which could be beneficial for diabetic patients .

Agricultural Science

Herbicides Development

this compound has applications in agricultural science, particularly in the synthesis of herbicides. Its derivatives are known to act as effective herbicides due to their ability to inhibit specific biochemical pathways in plants, leading to growth suppression. For example, the compound can be modified to enhance its efficacy against various weed species while minimizing harm to crops .

Material Science

Polymeric Materials

In material science, the compound's properties are being explored for the development of new polymeric materials. Its ability to form stable bonds with other chemical entities makes it a candidate for creating materials with enhanced mechanical properties and durability. This application is particularly relevant in industries requiring high-performance materials, such as aerospace and automotive manufacturing .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of pyrimidine derivatives exhibited significant anticancer activity against various cancer cell lines. The study specifically noted that modifications at the 4-position of the pyrimidine ring led to increased potency against breast cancer cells, highlighting the importance of structural optimization in drug design .

Case Study 2: Herbicide Efficacy

Another research effort focused on the herbicidal properties of pyrimidine derivatives, including this compound. The findings indicated that certain modifications could enhance selectivity towards target weed species while reducing phytotoxicity to crops, suggesting a promising avenue for environmentally friendly herbicide development .

Data Tables

| Application Area | Compound Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth enzymes |

| Diabetes management | Modulation of insulin signaling | |

| Agricultural Science | Herbicides | Effective against specific weed species |

| Material Science | Polymeric materials | Enhanced mechanical properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Physicochemical Properties

The table below compares substituents, key properties, and applications of 4-Chloro-6-(4-methoxybenzyl)-2-methylpyrimidine with analogous compounds:

Key Observations:

- Steric and Electronic Effects : The 4-methoxybenzyl group in the target compound introduces steric hindrance and electron-donating effects, slowing substitution at C4 compared to smaller substituents (e.g., ethyl or ethoxy groups) .

- Solubility: Polar substituents (e.g., diethoxymethyl) enhance solubility in organic solvents, whereas non-polar groups (e.g., phenyl) favor lipid membrane permeability .

- Reactivity : Chloro groups at C4 are universally reactive, but leaving group efficiency varies with adjacent substituents. For example, methylthio groups (SCH₃) act as better leaving groups than methyl (CH₃) .

Comparative Examples:

Preparation Methods

Preparation of 4-chloro-6-methoxypyrimidine

- Hydrolysis of 4-chloro-6-methoxypyrimidine to 4-chloro-6-hydroxypyrimidine is well-documented using aqueous hydrochloric acid at mild temperatures (5–30 °C) and pressures ranging from atmospheric to a few bars (0.1 to 20 bar, preferably 0.5 to 3 bar).

- The methyl group from the methoxy substituent is released as a methyl halide gas (e.g., methyl chloride), facilitating purification by precipitation and filtration.

- This step achieves high HPLC yields (~99.1%) of the hydroxy derivative, which can be further functionalized.

Chlorination and Methylation

- Chlorination of pyrimidin-4-ones or hydroxypyrimidines with reagents like phosphorus oxychloride (POCl3) is a common method to introduce or maintain the 4-chloro substituent.

- Methyl groups at position 2 are often introduced or preserved by starting from 2-methylpyrimidine derivatives or by methylation reactions under controlled conditions.

Introduction of the 4-Methoxybenzyl Group at Position 6

- The 6-position substitution with a 4-methoxybenzyl moiety is generally achieved by nucleophilic substitution of a leaving group (such as a chlorine or methoxy group) on the pyrimidine ring with a 4-methoxybenzyl nucleophile.

- This can be carried out by reacting 4-chloro-6-methoxypyrimidine or 4-chloro-6-hydroxypyrimidine derivatives with 4-methoxybenzyl halides or benzyl alcohols in the presence of bases such as sodium hydride (NaH) and phase transfer catalysts like tetrabutylammonium bromide (TBAB) in solvents like dichloromethane (DCM).

- Refluxing the mixture for several hours (e.g., 4 hours) facilitates the substitution reaction.

- After reaction completion, the mixture is worked up by aqueous extraction, drying, and chromatographic purification to isolate the desired this compound.

Representative Preparation Procedure

Analytical and Purification Notes

- The product is typically isolated by filtration after precipitation or by chromatographic methods.

- Purity is confirmed by HPLC, NMR, and mass spectrometry.

- The substitution reaction is selective for the 6-position due to the higher reactivity of the leaving group there compared to other positions on the pyrimidine ring.

Summary of Key Research Findings

- The hydrolysis of 4-chloro-6-methoxypyrimidine to the hydroxy derivative is a mild, efficient step that facilitates further functionalization.

- Use of POCl3 is effective for chlorination steps to maintain the 4-chloro substituent.

- Nucleophilic substitution with 4-methoxybenzyl nucleophiles under basic conditions (NaH, TBAB) in DCM is a reliable method to introduce the 4-methoxybenzyl group at position 6.

- Reaction conditions such as temperature, solvent, and reagent ratios critically influence yield and purity.

- Purification by standard organic workup and chromatography is necessary to isolate the pure compound.

Q & A

Basic: What are the optimized synthetic routes for 4-Chloro-6-(4-methoxybenzyl)-2-methylpyrimidine, and what challenges arise in purification?

Answer:

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2,4-dichloro-6-methoxypyrimidine with a 4-methoxybenzyl thiol derivative in dry toluene with NaH as a base (yield ~90%) . Purification often involves column chromatography (silica gel) and recrystallization (e.g., CH₂Cl₂) to isolate crystalline products. Key challenges include removing regioisomeric byproducts and ensuring anhydrous conditions to prevent hydrolysis of the chloropyrimidine moiety .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, aromatic protons at δ 6.8–7.4 ppm).

- X-ray crystallography : Resolves rotational disorder in the methoxybenzyl group (dihedral angle ~79.3°) and confirms intramolecular hydrogen bonds (N–H⋯N) .

- HRMS : Validates molecular weight (e.g., C₁₃H₁₄ClN₃O requires 275.0825) .

Advanced: How can regioselectivity challenges in pyrimidine functionalization be addressed?

Answer:

Regioselective chlorination or substitution at the 4-position is influenced by steric and electronic factors. Computational modeling (DFT) predicts reactivity trends, while directing groups (e.g., methoxy) enhance selectivity. For example, methoxy at C6 activates C4 for nucleophilic substitution . Experimental validation via competitive reactions with isotopic labeling (e.g., ¹⁸O-methoxy) can confirm mechanistic pathways .

Advanced: How does structural disorder in crystallography impact data interpretation?

Answer:

Rotational disorder (e.g., 180° rotation of the methoxybenzyl group) results in split occupancies (0.68:0.32 ratio). Refinement software (SHELX) models disorder by partitioning electron density. Researchers must validate thermal parameters (Ueq) and occupancy ratios to avoid misinterpretation of hydrogen bonding or steric interactions .

Basic: What biological activities are associated with this compound?

Answer:

The compound exhibits kinase inhibition (e.g., Src/Abl) and modulates cell adhesion/gene expression. In vitro assays show IC₅₀ values <1 µM for kinase targets, validated via Western blotting (phosphorylation inhibition) . Secondary effects on apoptosis (e.g., caspase-3 activation) require flow cytometry or TUNEL assays .

Advanced: What structural modifications enhance its pharmacokinetic profile?

Answer:

- Lipophilicity : Introducing trifluoromethyl groups (logP ↑) improves membrane permeability .

- Metabolic stability : Replacing chlorine with fluorine reduces CYP450-mediated oxidation.

- SAR studies : Methyl at C2 and methoxybenzyl at C6 optimize target binding (docking scores <−8.0 kcal/mol in AutoDock) .

Data Contradictions: How to resolve discrepancies in reported bioactivity data?

Answer:

Variations in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Standardize protocols (e.g., Eurofins Panlabs kinase panel) and validate via orthogonal methods (SPR for binding affinity). Cross-reference with structural analogs (e.g., 4-fluoro derivatives) to identify substituent-specific trends .

Advanced: How to design computational models for predicting off-target effects?

Answer:

- Molecular docking : Screen against PubChem BioAssay datasets (e.g., Tox21) to predict hERG or CYP inhibition.

- MD simulations : Assess binding stability (>50 ns trajectories) to prioritize compounds with low off-target RMSD values .

- QSAR models : Use descriptors like polar surface area (PSA <90 Ų) to predict blood-brain barrier permeability .

Analytical Challenges: What methods quantify trace metabolites in biological matrices?

Answer:

- LC-MS/MS : MRM mode with deuterated internal standards (e.g., d₃-methoxy analog) achieves LOD <0.1 ng/mL.

- Sample prep : Solid-phase extraction (C18 columns) removes matrix interferents from plasma/lysates .

- Validation : Follow FDA guidelines for precision (RSD <15%) and recovery (>80%) .

Patent Landscape: Are there patented analogs with therapeutic applications?

Answer:

Yes. Derivatives like chlorimuron-ethyl (4-chloro-6-methoxypyrimidine sulfonylurea) are patented as herbicides, highlighting the scaffold’s versatility . Novel patents focus on kinase inhibitors (e.g., imatinib analogs) with modified benzyl groups for oncology . Search Espacenet or USPTO databases using SMILES strings for prior art analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.